(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one
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Description
(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H22O3 and its molecular weight is 358.437. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethoxyphenyl)prop-2-en-1-one, also known as hMAO-B-IN-5, is the human monoamine oxidase B (hMAO-B) . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of neurotransmitters in the brain . It is particularly involved in the oxidative deamination of biogenic amines such as dopamine .
Mode of Action
hMAO-B-IN-5 acts as a potent, selective, and reversible inhibitor of hMAO-B . It binds to the active site of the enzyme, inhibiting its function . The inhibition of hMAO-B by hMAO-B-IN-5 is competitive, meaning it competes with the enzyme’s natural substrates for the active site . This results in a decrease in the enzyme’s activity, thereby reducing the breakdown of neurotransmitters such as dopamine .
Biochemical Pathways
By inhibiting hMAO-B, hMAO-B-IN-5 affects the metabolic pathways of neurotransmitters, particularly dopamine . Under normal conditions, hMAO-B breaks down dopamine, reducing its concentration in the brain . By inhibiting hMAO-B, hMAO-B-IN-5 prevents the breakdown of dopamine, leading to an increase in its concentration . This can have significant effects on neurological function, as dopamine is a key neurotransmitter involved in processes such as mood regulation and motor control .
Pharmacokinetics
This is crucial for its function, as it allows the compound to reach the brain and exert its effects on hMAO-B . .
Result of Action
The inhibition of hMAO-B by hMAO-B-IN-5 leads to an increase in the concentration of dopamine in the brain . This can have various effects at the molecular and cellular level, potentially leading to improved mood and motor control . It is also suggested that hMAO-B-IN-5 may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
hMAO-B-IN-5 plays a significant role in biochemical reactions by inhibiting the human monoamine oxidase hMAO-B . This enzyme is involved in the metabolism of monoamine neurotransmitters such as dopamine and serotonin. The inhibition of hMAO-B by hMAO-B-IN-5 can lead to an increase in the levels of these neurotransmitters, which can have various effects on neuronal signaling and function .
Cellular Effects
The effects of hMAO-B-IN-5 on cells are primarily due to its inhibition of hMAO-B. This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, increased levels of monoamine neurotransmitters can activate various signaling pathways and alter gene expression patterns, potentially influencing cell function .
Molecular Mechanism
hMAO-B-IN-5 exerts its effects at the molecular level by binding to hMAO-B and inhibiting its activity . This can lead to changes in the levels of monoamine neurotransmitters, which can have various downstream effects, including changes in signaling pathways and gene expression .
Metabolic Pathways
hMAO-B-IN-5 is involved in the metabolism of monoamine neurotransmitters through its inhibition of hMAO-B . This can affect metabolic flux and the levels of these neurotransmitters and their metabolites .
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O3/c1-2-26-22-15-11-21(12-16-22)24(25)17-10-19-8-13-23(14-9-19)27-18-20-6-4-3-5-7-20/h3-17H,2,18H2,1H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBMIWJIJRIBEG-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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